N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride
Description
N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three aromatic groups: two phenyl rings and a 2-chlorophenylmethyl substituent. Its molecular formula is C₂₅H₂₁Cl₂N, with a molecular weight of 406.35 g/mol. The compound’s structure combines steric bulk from the diphenyl groups with the electron-withdrawing effects of the 2-chlorophenyl moiety, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
106325-01-3 |
|---|---|
Molecular Formula |
C25H21Cl2N |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-triphenylazanium;chloride |
InChI |
InChI=1S/C25H21ClN.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
CUHPDWGJMBOCME-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride typically involves the reaction of N,N-diphenylbenzenaminium chloride with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium compounds.
Oxidation Reactions: The major products include corresponding oxides or other oxidation products.
Reduction Reactions: The major products include corresponding amines or other reduction products.
Scientific Research Applications
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.
Biology: The compound is used as a biological stain and in the preparation of biological samples for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cellular membranes, leading to cell lysis and death. Additionally, the compound can interact with various proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
Key Differences and Research Findings
- Electronic and Steric Effects: The 2-chlorophenylmethyl group in the target compound enhances electron withdrawal compared to non-chlorinated analogues like N-Phenylanilinium Chloride. This likely reduces nucleophilicity but increases stability in polar solvents . In contrast, 3-Chloro-N-phenyl-phthalimide (a non-ionic compound) leverages its chloro-substituted aromatic ring for polymer synthesis, where electronic effects dictate reactivity in polymerization .
Biological Activity :
- WEB2086 (a heterocyclic compound with a 2-chlorophenyl group) demonstrates the importance of chloro-substitution in receptor binding. Its 2-chlorophenyl moiety enhances affinity for platelet-activating factor receptors, suggesting similar substituents in the target compound could confer bioactivity .
- Cumyluron and other agrochemicals () highlight that 2-chlorophenyl groups improve lipophilicity and pesticidal efficacy, though the target compound’s quaternary ammonium structure may limit membrane permeability compared to neutral urea derivatives .
Crystallographic Behavior :
- The crystal structure of a related compound () shows that 2-chlorophenylmethyl groups adopt specific conformations stabilized by intramolecular interactions (e.g., O–H⋯O hydrogen bonds). This suggests the target compound may exhibit similar packing behavior, influencing its solid-state stability and solubility .
Physicochemical Properties Comparison
Critical Analysis of Evidence
- Contradictions and Gaps : While N-Phenylanilinium Chloride () shares the ammonium core, its lack of a chlorophenyl group limits direct comparison. Similarly, agrochemicals () differ in functional groups but underscore the role of chloro-substitution in bioactivity.
- Consistencies : The recurring theme across evidence is that 2-chlorophenyl groups enhance stability and bioactivity, whether in ammonium salts (target compound), heterocycles (WEB2086), or urea herbicides (Cumyluron) .
Biological Activity
N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride is a quaternary ammonium compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : CHClN
- Molecular Weight : 302.81 g/mol
The structure features a diphenylamino group, a chlorophenyl moiety, and a quaternary ammonium center, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral properties, particularly against human adenovirus (HAdV). The compound demonstrated an IC value of 0.27 µM, indicating potent antiviral activity while exhibiting low cytotoxicity (CC = 156.8 µM) in hamster models .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Membrane Disruption : The quaternary ammonium structure facilitates interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Viral Replication : Studies suggest that the compound interferes with the viral DNA replication process, thereby inhibiting the viral life cycle .
- Antioxidant Properties : Some studies have indicated that this compound may exhibit antioxidant activity, contributing to its overall biological efficacy.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:
- Case Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against nosocomial infections showed a reduction in infection rates by up to 30% when used as part of a broader antimicrobial treatment regimen.
- Study on Antiviral Properties : In a laboratory setting, the compound was tested against various strains of HAdV, demonstrating significant reductions in viral load in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
